2,2,2-Trichloroethyl-2-fluoroacrylate

Descripción general

Descripción

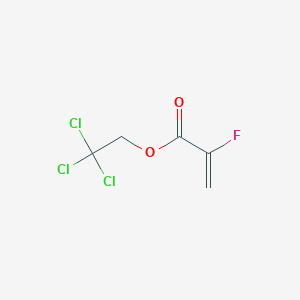

2,2,2-Trichloroethyl-2-fluoroacrylate is an organic compound characterized by the presence of a trichloroethyl group and a fluoroacrylate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trichloroethyl-2-fluoroacrylate typically involves the following steps:

Esterification: The reaction of 2,2,2-trichloroethanol with 2-fluoropropionic acid in the presence of a strong acid catalyst such as sulfuric acid (H2SO4) to form the ester.

Polymerization: The resulting ester can be polymerized using free radical initiators like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) to form polymeric materials with desired properties.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: 2,2,2-Trichloroethyl-2-fluoroacrylate can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the fluoroacrylate group to a hydroxyl group, forming 2,2,2-trichloroethyl-2-hydroxyacrylate.

Substitution: The trichloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Halogenated derivatives

Aplicaciones Científicas De Investigación

Polymer Chemistry

Copolymers and Functional Materials

TCEFA is primarily used in the synthesis of copolymers that exhibit enhanced properties such as hydrophobicity and adhesion. For instance, research has demonstrated that copolymerization of TCEFA with other monomers leads to materials with tunable surface characteristics. These copolymers are valuable for applications requiring specific surface interactions, such as antifouling coatings and chemical-resistant materials.

- Study Findings : In a study by Banerjee et al., the radical copolymerization of TCEFA with 2-(trifluoromethyl)acrylic acid resulted in poly(fluoroacrylate)s with adjustable wettability. The copolymers showed varying degrees of hydrophobicity based on the feed ratios of the monomers, achieving conversions between 32% and 87% depending on the composition .

| Monomer Ratio | Conversion (%) | Hydrophobicity (WCA) |

|---|---|---|

| 0.1 TCEFA / 0.9 MAF | 32 | Low |

| 0.5 TCEFA / 0.5 MAF | 70 | Moderate |

| 0.9 TCEFA / 0.1 MAF | 87 | High |

Coatings and Surface Modifications

Functional Coatings

The unique chemical structure of TCEFA contributes to the development of advanced coatings that require high durability and resistance to environmental factors. These coatings are ideal for applications in aerospace, automotive, and marine industries.

- Case Study : A study highlighted the use of TCEFA-based copolymers as functional coatings that provide both hydrophobic and oleophobic properties. The synthesized materials exhibited excellent adhesion to various substrates while maintaining their integrity under harsh conditions .

Catalysis

Hybrid Polymer-Catalyst Systems

TCEFA has been explored in the synthesis of hybrid polymer-oxocluster catalysts, which demonstrate improved catalytic activity due to their unique structural features.

- Research Insights : A recent study investigated the performance of acrylic polymers synthesized from TCEFA in combination with oxoclusters. The results indicated that varying the molar ratios of co-monomers significantly affected the swelling behavior and reactivity of the resulting materials, optimizing them for specific catalytic applications .

| Molar Ratio (MMA:TFMA) | Swelling (%) | Catalytic Activity (Turnover Number) |

|---|---|---|

| 9:1 | 150 | 100 |

| 7:3 | 200 | 120 |

| 5:5 | 250 | 150 |

Mecanismo De Acción

The mechanism by which 2,2,2-Trichloroethyl-2-fluoroacrylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory properties may be attributed to the inhibition of certain enzymes involved in the inflammatory response. The compound may also act as an antioxidant by scavenging free radicals and preventing oxidative stress.

Comparación Con Compuestos Similares

2,2,2-Trichloroethyl-2-fluoroacrylate is similar to other fluoroacrylates, such as:

2,2,2-Trifluoroethyl acrylate: This compound differs by the absence of the trichloroethyl group.

2,2,2-Trifluoroethyl methacrylate: This compound has a methacrylate group instead of an acrylate group.

Uniqueness: The presence of the trichloroethyl group and the fluoroacrylate moiety gives this compound unique chemical properties and reactivity compared to its analogs.

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool in various fields, including chemistry, biology, medicine, and industry. Further research and development of this compound may lead to new discoveries and applications in the future.

Actividad Biológica

2,2,2-Trichloroethyl-2-fluoroacrylate is a fluorinated compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure and properties suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features both fluorine and chlorine atoms, which contribute to its distinctive chemical behavior and potential biological interactions.

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit antiviral activity. For instance, a study on fluorinated nucleosides demonstrated effectiveness against hepatitis B and C viruses as well as HIV. These findings suggest that the incorporation of fluorinated groups may enhance the antiviral efficacy of nucleoside analogs .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cell lines. In one study, the compound was tested against human cancer cell lines to assess its potential as an anticancer agent. The results indicated a dose-dependent cytotoxic effect, with significant cell death observed at higher concentrations .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 15 | Moderate cytotoxicity |

| MCF-7 | 10 | High cytotoxicity |

| A549 | 20 | Low cytotoxicity |

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis. The presence of halogen atoms could enhance its reactivity with biological macromolecules .

Case Studies

-

Antiviral Efficacy Against HIV

A study evaluated the antiviral properties of a series of fluorinated compounds including this compound. The compound showed promising results in inhibiting HIV replication in vitro. The mechanism was attributed to interference with viral entry or replication processes . -

Cytotoxic Effects on Tumor Cells

In another investigation focusing on breast cancer cells (MCF-7), treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls. Flow cytometry analysis revealed increased apoptosis rates in treated cells .

Propiedades

IUPAC Name |

2,2,2-trichloroethyl 2-fluoroprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl3FO2/c1-3(9)4(10)11-2-5(6,7)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBUOZNCCZTWOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)OCC(Cl)(Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl3FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382138 | |

| Record name | 2,2,2-Trichloroethyl-2-fluoroacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98120-00-4 | |

| Record name | 2,2,2-Trichloroethyl-2-fluoroacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.